Liquiritin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La liquiritine peut être synthétisée par glycosylation de la liquiritigénine. Le processus implique l'utilisation de donneurs de glycosyle et de catalyseurs dans des conditions réactionnelles spécifiques. Une méthode courante implique l'utilisation de trichloroacétimidate de glycosyle comme donneur de glycosyle et d'un catalyseur acide de Lewis .

Méthodes de production industrielle

En milieu industriel, la liquiritine est souvent extraite de la racine de Glycyrrhiza uralensis en utilisant la chromatographie contre-courante à grande vitesse (HSCCC). Le processus d'extraction implique généralement l'utilisation d'éthanol comme solvant, suivie d'une purification en utilisant un système de solvant biphasique d'acétate d'éthyle, de méthanol et d'eau . Cette méthode permet une isolation et une purification efficaces de la liquiritine avec une pureté et des taux de récupération élevés .

Analyse Des Réactions Chimiques

Types de réactions

La liquiritine subit diverses réactions chimiques, notamment :

Oxydation : La liquiritine peut être oxydée pour former de la liquiritigénine.

Réduction : La réduction de la liquiritine peut conduire à la formation de dihydroliquiritine.

Méthylation : La méthylation de la liquiritine peut produire des dérivés méthylés.

Acétylation : L'acétylation de la liquiritine peut conduire à la formation de dérivés acétylés.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Hydrolyse : Des conditions acides ou enzymatiques sont généralement utilisées pour l'hydrolyse.

Méthylation : L'iodure de méthyle et le sulfate de diméthyle sont des agents méthylants courants.

Acétylation : L'anhydride acétique et la pyridine sont couramment utilisés pour les réactions d'acétylation.

Principaux produits

Oxydation : Liquiritigénine.

Réduction : Dihydroliquiritine.

Hydrolyse : Liquiritigénine et glucose.

Méthylation : Dérivés méthylés de la liquiritine.

Acétylation : Dérivés acétylés de la liquiritine.

Applications de la recherche scientifique

La liquiritine a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Elle est étudiée pour ses effets sur la prolifération cellulaire, la migration et l'angiogenèse.

Médecine : La liquiritine a montré un potentiel dans le traitement de diverses affections, notamment les maladies neurodégénératives, le cancer et l'inflammation

Mécanisme d'action

La liquiritine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La liquiritine active la voie antioxydante Keap1/Nrf2, réduisant la production d'espèces réactives de l'oxygène et protégeant les cellules du stress oxydatif.

Activité anti-inflammatoire : Elle inhibe la voie de signalisation p38 protéine kinase activée par le mitogène (MAPK)/facteur nucléaire kappa B (NF-κB), réduisant l'inflammation.

Activité neuroprotectrice : La liquiritine protège les neurones des dommages induits par l'ischémie/reperfusion en améliorant la viabilité cellulaire et en réduisant l'apoptose.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Liquiritin has been extensively studied for its anti-inflammatory effects, particularly in conditions such as osteoporosis and psoriasis.

Osteoporosis

Recent studies indicate that this compound can inhibit osteoclast formation and bone resorption induced by receptor activator of nuclear factor kappa-Β ligand (RANKL). It achieves this by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) activation, which are critical in osteoclast differentiation and activity. This suggests a potential role for this compound in treating osteoporosis by curbing excessive bone resorption .

Psoriasis

In the context of psoriasis, this compound has shown promise in reducing inflammation and skin lesions. Experimental models demonstrated that this compound inhibited the progression of psoriasis both in vitro and in vivo by modulating cytokine production and immune cell interactions .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are particularly relevant in ischemic conditions. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells subjected to ischemia/reperfusion injury. For instance, this compound treatment significantly reduced infarct volumes and improved the expression of anti-apoptotic proteins in animal models of stroke . Additionally, it has been shown to protect against oxygen-glucose deprivation-induced damage by enhancing cell viability and reducing oxidative stress through activation of specific signaling pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines while inhibiting cell proliferation. For example, this compound apioside has demonstrated cytotoxicity against human cancer cell lines such as HSC-2 and HSC-3 . These findings suggest that this compound may serve as a complementary therapeutic agent in cancer treatment.

Dermatological Applications

The skin-brightening properties of this compound have made it a subject of interest in dermatology. It has been shown to enhance skin health by reducing oxidative stress and inflammation, which are often implicated in skin disorders . Furthermore, the application of this compound has been associated with increased production of phenolic compounds and defense-related enzymes in treated plants, indicating its potential use in enhancing plant resilience as well .

Other Therapeutic Applications

This compound's pharmacological profile extends to various other applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help combat oxidative stress-related diseases.

- Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage induced by toxins and oxidative stress .

- Antitussive Effects : Traditionally used in Chinese medicine, this compound is recognized for its ability to alleviate coughs .

Summary Table of this compound Applications

Mécanisme D'action

Liquiritin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound activates the Keap1/Nrf2 antioxidant pathway, reducing the production of reactive oxygen species and protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the p38 mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB) signaling pathway, reducing inflammation.

Neuroprotective Activity: This compound protects neurons from ischemia/reperfusion-induced damage by improving cell viability and reducing apoptosis.

Comparaison Avec Des Composés Similaires

La liquiritine est unique parmi les flavonoïdes en raison de sa structure glycosidique spécifique. Des composés similaires comprennent :

Liquiritigénine : La forme aglycone de la liquiritine, connue pour ses propriétés œstrogéniques et anti-inflammatoires.

Isoliquiritine : Un dérivé de chalcone avec des activités pharmacologiques similaires.

Acide glycyrrhizique : Un autre composé bioactif majeur de la réglisse ayant des effets antiviraux et anti-inflammatoires.

La liquiritine se distingue par sa solubilité et sa biodisponibilité plus élevées par rapport à sa forme aglycone, la liquiritigénine .

Activité Biologique

Liquiritin, a flavonoid derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of this compound, focusing on its neuroprotective, antidepressant, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Pharmacokinetics

This compound is a flavanone glycoside, primarily known for its role as an active component in traditional Chinese medicine. Its chemical structure facilitates various interactions within biological systems, leading to multiple pharmacological effects. Recent studies have characterized the metabolic profile of this compound, identifying 76 metabolites in rats, which include phase I and phase II metabolites such as oxidation and glucuronidation products. Understanding these metabolic pathways is crucial for elucidating this compound's mechanisms of action and therapeutic potential .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties attributed to its antioxidant capabilities. A study demonstrated that this compound enhances cell survival by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme involved in protecting against oxidative stress. In vitro experiments revealed that this compound could ameliorate cytotoxicity induced by menadione sodium bisulfate in a dose-dependent manner .

Table 1: Neuroprotective Mechanisms of this compound

Antidepressant Activity

Research has shown that this compound possesses antidepressant effects, particularly in models of chronic unpredictable mild stress (CUMS). In various animal studies, administration of this compound significantly improved behavioral outcomes such as increased sucrose consumption and reduced immobility time in forced swimming tests. The compound appears to modulate neurotransmitter levels, including serotonin (5-HT) and norepinephrine (NE), thereby alleviating depressive symptoms .

Table 2: Effects of this compound on Depression Models

| Study | Dosage | Key Findings |

|---|---|---|

| Guo et al. | 40 mg/kg | Increased sucrose consumption and body weight |

| Zhao et al. | 10-40 mg/kg | Reduced immobility time in TST and FST |

| Liu et al. | 20 mg/kg | Enhanced memory performance in EPM |

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to reduce inflammation by inhibiting the MAPK and TLR4/MyD88 pathways, leading to decreased tissue damage in models of coronary heart disease . Additionally, this compound has demonstrated efficacy in alleviating pain associated with bone cancer by targeting the CXCL1/CXCR2 signaling pathway .

Table 3: Anti-inflammatory Mechanisms of this compound

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Reduced inflammation and tissue damage | |

| CXCL1/CXCR2 Pathway | Alleviated mechanical allodynia | |

| NF-κB Activation | Diminished inflammatory response |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation. This compound has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (CT-26) and liver cancer (HepG2). Its mechanism involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Table 4: Anticancer Effects of this compound

Propriétés

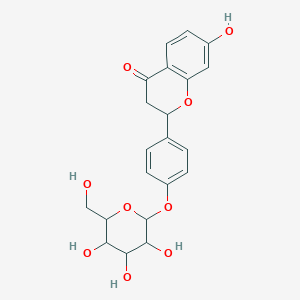

IUPAC Name |

7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKZLAVQYISIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-15-5 | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.